Soluble Epoxide Hydrolase (sEH) Inhibition: 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one vs. Benchmark Inhibitors
1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one inhibits recombinant human soluble epoxide hydrolase (sEH) with an IC50 of 41 nM [1]. In comparison, the widely cited sEH inhibitor CAY10640 achieves an IC50 of 0.4 nM under similar assay conditions [2]. This places 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one as a moderately potent sEH inhibitor, approximately 100-fold less potent than the gold-standard CAY10640, positioning it as a useful tool for studies where high potency is not required or where a distinct chemical scaffold is desired.
| Evidence Dimension | Inhibition of recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 41 nM |
| Comparator Or Baseline | CAY10640 (1-aryl-3-(1-acylpiperidin-4-yl)urea analog), IC50 = 0.4 nM |
| Quantified Difference | ~100-fold less potent |
| Conditions | Recombinant human sEH; PHOME substrate; 30 min preincubation followed by 30 min measurement |
Why This Matters
This quantitative potency differential enables researchers to select 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one as a moderate-affinity probe for sEH target engagement studies where ultra-high potency may mask subtle pharmacological effects.
- [1] BindingDB. (n.d.). BDBM50581265: IC50 for human soluble epoxide hydrolase (CHEMBL5093488). View Source
- [2] Cayman Chemical. (n.d.). CAY10640 product information. IC50 values: human sEH 0.4 nM, mouse sEH 5.3 nM. View Source
